2-(4-Methylphenyl)sulfinyl-1-phenylethanol

asymmetric synthesis chiral auxiliary diastereoselective reduction

For process chemists requiring high diastereoselectivity in epoxide precursor synthesis. The p-tolylsulfinyl moiety of this β-hydroxysulfoxide delivers critical performance gaps versus methyl- or phenylsulfinyl analogs. - Achieves 90-95% diastereomeric excess in DIBAL-mediated reductions, eliminating preparative chiral HPLC. - Yields >95% ee in terminal epoxides after cyclization vs. 70-80% ee for methylsulfinyl analog. - Free-flowing orange solid (mp near RT) ensures reproducible automated dispensing; phenylsulfinyl analog is an oil. - Boiling point of 470.1 °C and low vapor pressure (1.21×10⁻⁹ mmHg) suit high-temperature, solvent-free reactions without distillation loss.

Molecular Formula C15H16O2S
Molecular Weight 260.4 g/mol
CAS No. 41103-87-1
Cat. No. B14005993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)sulfinyl-1-phenylethanol
CAS41103-87-1
Molecular FormulaC15H16O2S
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)O
InChIInChI=1S/C15H16O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3
InChIKeyDBRYZXNIGDQKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)sulfinyl-1-phenylethanol: Physicochemical and Structural Profile


2-(4-Methylphenyl)sulfinyl-1-phenylethanol (CAS 41103-87-1) is a β‑hydroxysulfoxide featuring a p‑tolylsulfinyl group and a phenyl‑ethanol backbone. The compound is a secondary alcohol bearing a chiral sulfoxide, commonly encountered as a mixture of diastereomers. Its molecular formula is C₁₅H₁₆O₂S with a molecular weight of 260.35 g mol⁻¹ . Key physicochemical properties include a predicted density of 1.25 g cm⁻³, a boiling point of 470.1 °C (at 760 mmHg), a flash point of 238.1 °C, and a low vapor pressure of 1.21 × 10⁻⁹ mmHg at 25 °C . The compound is listed under NSC 300914 in the NCI database and is used primarily as a chiral intermediate in asymmetric synthesis, particularly for the preparation of optically active epoxides [1].

1
Chiral sulfoxide auxiliary for diastereoselective reduction of β-ketosulfoxides
2
p-Tolylsulfinyl group provides steric control for asymmetric induction in epoxide synthesis
3
Solid physical state at ambient temperature facilitates handling and automated dispensing

Why Generic Sulfinyl Ethanol Analogs Are Not Interchangeable


Substitution of 2-(4-methylphenyl)sulfinyl-1-phenylethanol with a simple methyl‑ or phenyl‑sulfinyl analog is not straightforward because the steric and electronic properties of the p‑tolyl group are integral to the diastereoselectivity observed in downstream reactions. In the reduction of β‑ketosulfoxides, the p‑tolylsulfinyl moiety induces diastereomeric excesses of 90–95 % with DIBAL-based reagents, enabling efficient access to enantiopure epoxides [1]. Smaller or electronically different sulfinyl substituents (e.g., methylsulfinyl) yield significantly lower stereoselectivity and often require additional purification steps, raising cost and reducing throughput [2]. Moreover, the sulfone analog 2-[(4-methylphenyl)sulfonyl]ethanol lacks the chirality at sulfur entirely, precluding its use in asymmetric induction. These performance gaps mean that procurement of the correct p‑tolylsulfinyl β‑hydroxy intermediate is critical for maintaining synthetic efficiency and product optical purity.

Methylsulfinyl analog Replacement with smaller methylsulfinyl may reduce diastereomeric excess by ~30 percentage points, lowering stereoselectivity.
Phenylsulfinyl analog Phenylsulfinyl substitution can shift the diastereomeric outcome, often yielding intermediate selectivity and oily physical form.
Sulfone analog 2-[(4-Methylphenyl)sulfonyl]ethanol lacks chirality at sulfur, precluding any asymmetric induction.

Quantitative Differentiation vs. Closest Analogs


Diastereoselectivity in Reduction

Reduction of the corresponding β‑ketosulfoxide with DIBAL/ZnCl₂ proceeds with a diastereomeric excess (de) of 90–95 % when the sulfinyl group is p‑tolyl [1]. Under identical conditions, the methylsulfinyl analog yields approximately 60 % de, while the phenylsulfinyl analog gives intermediate selectivity (ca. 75–80 % de) [2]. The p‑tolylsulfonyl derivative cannot provide any asymmetric induction because the sulfur atom is not chiral.

Diastereomeric Excess
Cross‑study comparable
p‑Tolyl: 90–95% de
vs Methyl: ~60% de
Higher de reduces purification effort
DIBAL/ZnCl₂, −78 °C to rt
asymmetric synthesis chiral auxiliary diastereoselective reduction

Thermal Stability and Distillation Compatibility

The boiling point of 2-(4-methylphenyl)sulfinyl-1-phenylethanol is 470.1 °C at 760 mmHg (predicted) , which is significantly higher than that of the corresponding sulfone 2-[(4-methylphenyl)sulfonyl]ethanol (bp 178–181 °C at 0.2 mmHg, lit.) . The sulfoxide also exhibits a lower vapor pressure (1.21 × 10⁻⁹ mmHg at 25 °C) compared with the sulfone (estimated ~1 × 10⁻⁷ mmHg), indicating reduced volatility and potentially greater thermal robustness during high‑temperature transformations.

Boiling Point
Data to verify
470.1 °C at 760 mmHg
(predicted)
Supports high-temperature reaction compatibility
Vapor pressure 1.21×10⁻⁹ mmHg at 25 °C
thermal stability purification process chemistry

Chirality Transfer Efficiency in Epoxide Formation

When the p‑tolylsulfinyl β‑hydroxysulfoxide is converted to the corresponding epoxide via base‑induced cyclization, the enantiomeric excess of the epoxide reaches >95 % ee [1]. In contrast, the methylsulfinyl analog under identical conditions affords the epoxide in only 70–80 % ee, requiring additional enrichment steps [2]. The lower ee stems from the reduced steric bulk of the methyl group, which fails to adequately lock the transition‑state conformation.

Epoxide ee
Cross‑study comparable
>95% ee (p‑tolyl)
vs 70–80% ee (methyl)
Enables enantiopure building block synthesis
Base‑promoted cyclization
chirality transfer epoxide synthesis stereochemistry

Crystallinity and Ease of Isolation

The p‑tolylsulfinyl derivative is reported as an orange solid at room temperature , facilitating isolation by simple filtration. The analogous phenylsulfinyl compound (without the p‑methyl group) is often obtained as an oil or low‑melting solid, requiring chromatographic purification [1]. This solid‑state advantage directly impacts process scalability and cost.

Physical State
Supporting evidence
Orange solid at 20–25 °C
Facilitates filtration and weighing
Vendor data; analog is often an oil
crystallinity isolation solid-state properties

High-Value Application Scenarios


Enantioselective Synthesis of Terminal Epoxides for APIs

When a drug substance requires an enantiopure terminal epoxide as a key intermediate (e.g., glycidic esters or styrene oxide derivatives), 2-(4-methylphenyl)sulfinyl-1-phenylethanol serves as a proven precursor. Its p‑tolylsulfinyl group delivers >95 % ee in the final epoxide after base‑induced cyclization, whereas the methylsulfinyl analog yields only 70–80 % ee under identical conditions [1]. This performance gap eliminates the need for preparative chiral HPLC or enzymatic resolution, making the p‑tolyl compound the economically preferred choice for scale‑up.

High-Temperature Reactions Requiring Low-Volatility Intermediates

Processes that involve prolonged heating above 200 °C benefit from the exceptionally low vapor pressure (1.21 × 10⁻⁹ mmHg at 25 °C) and high boiling point (470.1 °C) of 2-(4-methylphenyl)sulfinyl-1-phenylethanol . The sulfone analog, despite its similar p‑tolyl group, boils below 200 °C under reduced pressure, making it unsuitable for high‑temperature transformations without risk of distillation loss. This property is critical for polymerization catalysts or high‑boiling solvent‑free reactions.

Solid-Phase Handling and Automated Synthesis Platforms

Automated synthesis modules and solid‑phase reactors require free‑flowing solids for accurate dispensing. The target compound is an orange solid at room temperature, whereas the phenylsulfinyl analog (lacking the p‑methyl group) is commonly an oil . This solid nature reduces variability in automated weighing and improves reproducibility in parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Enantioselective epoxide synthesis
High diastereomeric excess in reduction
Enantiomeric excess of final epoxide product
High-temperature transformations
Low volatility and high boiling point
Thermal stability during prolonged heating
Automated synthesis platforms
Solid physical state at ambient temperature
Reproducibility of solid dispensing
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